![molecular formula C20H24N2 B15291234 (2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Benzhydrylquinuclidin-3-amine: is a chemical compound with the molecular formula C20H24N2 and a molecular weight of 292.42 g/mol It is a derivative of quinuclidine, a bicyclic amine, and features a benzhydryl group attached to the quinuclidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Benzhydrylquinuclidin-3-amine typically involves the reaction of quinuclidine derivatives with benzhydryl halides under basic conditions. One common method includes the use of quinuclidin-3-amine as a starting material, which is then reacted with benzhydryl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of cis-2-Benzhydrylquinuclidin-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: cis-2-Benzhydrylquinuclidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding .
Reduction: Reduction reactions can be carried out using reducing agents like or to produce reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of cis-2-Benzhydrylquinuclidin-3-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
cis-2-Benzhydrylquinuclidin-3-amine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Mecanismo De Acción
The mechanism of action of cis-2-Benzhydrylquinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. The quinuclidine moiety may interact with active sites or binding pockets, influencing the overall biological activity of the compound . Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
- 2-Benzhydrylquinuclidin-3-one
- methyl (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoate
- (2S,3S)-2-(formylamino)-3-methylpentanoic acid
Comparison: cis-2-Benzhydrylquinuclidin-3-amine is unique due to its specific structural features, such as the cis configuration and the presence of both benzhydryl and quinuclidine moieties. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it a valuable compound for targeted research applications .
Propiedades
Fórmula molecular |
C20H24N2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(2R,3R)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C20H24N2/c21-19-17-11-13-22(14-12-17)20(19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14,21H2/t19-,20-/m1/s1 |
Clave InChI |
MECDCHFRZHLREI-WOJBJXKFSA-N |
SMILES isomérico |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)N |
SMILES canónico |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


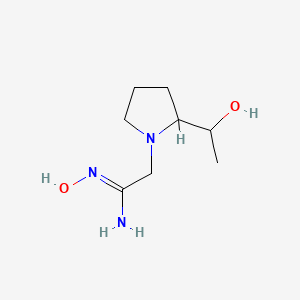
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
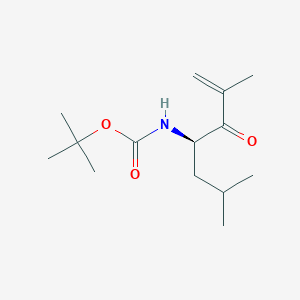
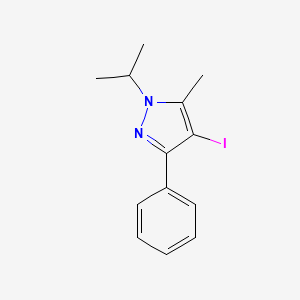
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
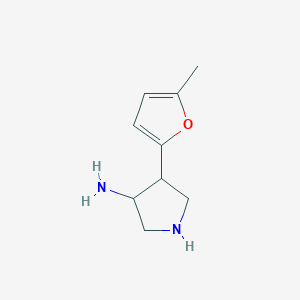
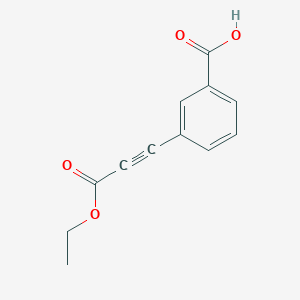
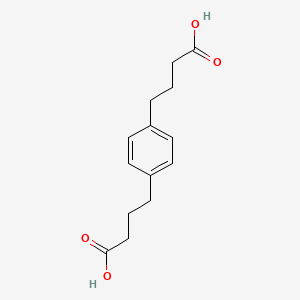
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
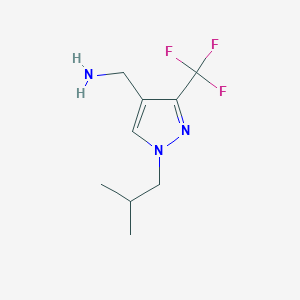
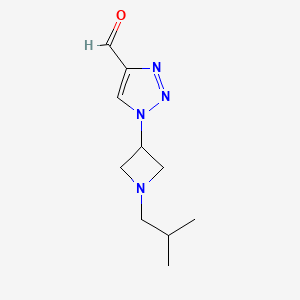
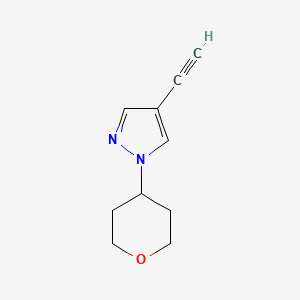
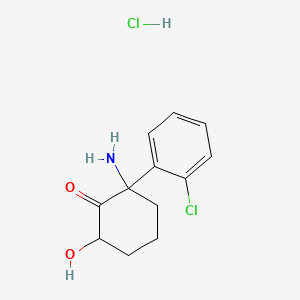
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
